molecular formula C20H20N4O4 B2633765 N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923140-31-2

N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No. B2633765
CAS RN: 923140-31-2
M. Wt: 380.404
InChI Key: DTVMSJQNHYRFFY-UHFFFAOYSA-N
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Description

The compound “N-[2-(3-methoxyphenyl)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a dihydrophthalazinone group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the ethanediamide group would introduce amide functionalities, and the dihydrophthalazinone group would add a heterocyclic ring to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the methoxy group in the methoxyphenyl moiety could potentially undergo reactions typical of ethers, while the amide groups in the ethanediamide moiety could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and dihydrophthalazinone groups could potentially increase the compound’s lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Applications

  • A study explored the synthesis of novel modified Strobilurin derivatives, including 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, showing significant antimicrobial activity. These findings suggest the potential of structurally similar compounds for antimicrobial applications (Sridhara et al., 2011).

Antioxidant and Anticancer Activity

  • Research on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a functional moiety with the compound , demonstrated notable antioxidant and anticancer activities. This indicates the potential for N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide to be investigated for similar biological properties (Tumosienė et al., 2020).

Chemical Synthesis and Material Science

  • The directed lithiation of compounds structurally related to the target molecule has been reported, providing insights into synthetic routes that could be applicable for modifications and derivatizations of N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide. Such synthetic strategies are crucial for the development of new materials and for exploring the compound's reactivity (Smith et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity and safety profile .

Mechanism of Action

Target of Action

AKOS001962212, also known as N-[2-(3-methoxyphenyl)ethyl]-N’-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . The primary targets of AKOS001962212 are PD-1 and VEGF, which are frequently upregulated and co-expressed in solid tumors .

Mode of Action

AKOS001962212 interacts with its targets, PD-1 and VEGF, either individually or simultaneously . It effectively blocks interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS001962212 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS001962212 to PD-1 . This results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .

Biochemical Pathways

The biochemical pathways affected by AKOS001962212 involve the PD-1/PD-L1 and VEGF signaling pathways . By blocking these pathways, AKOS001962212 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . This leads to enhanced T cell activation and an overall antitumor response .

Result of Action

The molecular and cellular effects of AKOS001962212’s action include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro . Furthermore, AKOS001962212 treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-28-14-6-4-5-13(11-14)9-10-21-19(26)20(27)22-12-17-15-7-2-3-8-16(15)18(25)24-23-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,27)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMSJQNHYRFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenethyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

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